molecular formula C7H12N4O B13641822 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide

2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide

Cat. No.: B13641822
M. Wt: 168.20 g/mol
InChI Key: XWQXIJXSOOQXOM-UHFFFAOYSA-N
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Description

2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound with the molecular formula C7H12N4O . It features an imidazole ring, a privileged structure in medicinal chemistry that is a key building block in many biologically active molecules and natural products . The imidazole moiety is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which often contributes to the pharmacological properties of compounds that contain it . While the specific biological activities and research applications of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide are still under investigation, compounds with imidazole scaffolds are extensively researched for a wide range of therapeutic areas. These include potential use as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents, among others . The presence of both amino and amide functional groups in its structure makes it a versatile intermediate for further chemical synthesis and derivatization in drug discovery efforts. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-amino-3-imidazol-1-yl-2-methylpropanamide

InChI

InChI=1S/C7H12N4O/c1-7(9,6(8)12)4-11-3-2-10-5-11/h2-3,5H,4,9H2,1H3,(H2,8,12)

InChI Key

XWQXIJXSOOQXOM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves the construction of the imidazole ring onto an amino acid backbone or the functionalization of an existing amino acid derivative with an imidazole moiety. Key synthetic approaches include:

Specific Synthetic Routes

Nucleophilic Substitution of Halogenated Precursors with Imidazole

A common approach involves the reaction of halogenated amino acid derivatives with imidazole under controlled conditions. For example, a chlorinated intermediate such as a 2-chloro-3,5-dicyanopyridine analog can be reacted with 1H-imidazole derivatives in anhydrous solvents like dimethylformamide (DMF) at mild alkaline pH to yield the target compound or its analogs. This method benefits from high regioselectivity and moderate to high yields.

Functional Group Transformations from Alkyl or Hydroxyl Precursors

Compounds bearing hydroxymethyl or alkyl substituents on the amino acid backbone can be converted to the amide form through standard amidation reactions. For instance, hydroxymethyl-pyrrolidinones are known intermediates that can be transformed into amides by reaction with appropriate amines or via coupling reagents.

Organocatalyzed Intramolecular Hydroamidation

Recent advances demonstrated that organocatalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) can catalyze the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones under mild conditions, with high yields and short reaction times. This approach may be adapted for synthesizing imidazole-containing amino acid derivatives, offering a mild and efficient pathway.

Typical Reaction Conditions and Purification

  • Solvents: Anhydrous DMF, acetonitrile, or tetrahydrofuran (THF) are commonly used to ensure solubility and reaction control.
  • Temperature: Reactions are typically carried out at room temperature to moderate heating (up to 120 °C), depending on the method.
  • pH Control: Mild alkaline conditions (e.g., with triethylamine or sodium bicarbonate) favor nucleophilic substitution and amidation steps.
  • Catalysts: Organocatalysts like BEMP or transition metal catalysts (e.g., Pd/C for hydrogenation) may be employed.
  • Purification: Final products are purified by crystallization, silica gel column chromatography, or acid-base extraction to achieve high purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Yield (%) Advantages Limitations
Nucleophilic substitution Halogenated amino acid derivatives + imidazole DMF, mild base, RT to 120 °C Moderate to High Regioselective, scalable Requires halogenated intermediates
Functional group transformation Hydroxymethyl intermediates + amines Amidation reagents, mild heating Moderate Straightforward, versatile Multiple steps may be needed
Organocatalyzed hydroamidation Propargylic ureas + isocyanates BEMP catalyst, RT, 1 min to 1 h High (up to 100) Mild conditions, fast, catalytic Requires specific substrates

Research Findings and Notes

  • The imidazole ring in 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is critical for its biological activity, influencing binding to cellular targets through hydrogen bonding and nucleophilic interactions.
  • The compound is sensitive to pH and temperature; thus, synthetic procedures emphasize mild conditions to preserve functional group integrity.
  • Salt formation (e.g., hydrochloride or acetate salts) is often used to improve solubility and stability of the final compound.
  • Recent patent literature indicates that derivatives of this compound class have therapeutic potential, motivating the development of efficient synthetic routes.
  • Organocatalytic methods provide greener alternatives to classical metal-catalyzed routes, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Imidazole derivatives can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.

Scientific Research Applications

The compound 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is an organic compound with an imidazole ring and an amino group, possessing a molecular weight of approximately 198.23 g/mol. It is being explored for its potential biological activities and uses in medicinal chemistry.

Scientific Research Applications
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is investigated for its potential as a histamine receptor agonist, suggesting possible applications in treating conditions like allergies and gastric acid secretion disorders. Furthermore, similar compounds have demonstrated anticancer properties, indicating that this compound may also have therapeutic potential in oncology.

Interaction Studies
Interaction studies involving 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide are centered on its binding affinity to biological targets. Initial studies indicate that it interacts with histamine receptors, which influences physiological responses related to allergy and inflammation. Further studies are needed to fully understand its pharmacological profile and potential side effects.

Structural Similarity
Several compounds share structural similarities with 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide. Variations in substituents and ring structures can lead to differing biological activities and applications within medicinal chemistry.

  • 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide Contains a methyl group on nitrogen, with potential histamine receptor activity. Methyl substitution alters binding affinity.
  • 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide Iodine substitutions increase lipophilicity, enhancing antimicrobial properties. Iodination may improve bioavailability.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines Contains a pyrimidine ring instead of imidazole and acts as a high-affinity receptor agonist. The different ring structure influences activity.

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. These interactions can modulate various biological processes, leading to their therapeutic effects .

Comparison with Similar Compounds

Benzimidazole Derivatives

This substitution introduces a fused benzene ring, increasing molecular weight (e.g., 205.2 g/mol for 3a) and rigidity compared to the target compound. Benzimidazole derivatives exhibit higher melting points (215–261°C) due to stronger π-π stacking and hydrogen bonding . For instance:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₇H₁₂N₄O 168.2 Not reported
3a (Propanoic acid derivative) C₁₀H₁₁N₃O₂ 205.2 215–217

Benzimidazole derivatives also show distinct solubility profiles, being insoluble in common organic solvents but soluble in polar aprotic solvents like DMSO and DMF , whereas the target compound’s solubility remains uncharacterized.

Isoxazole-Linked Benzimidazole Propanamide

Spectral data (IR: 1678 cm⁻¹ for carbonyl; MS: m/z 284 [M⁺]) highlight its structural distinctiveness .

Styrylbenzamide-Imidazole Hybrids

These hybrids are synthesized via multi-step routes involving styrylbenzoic acids and aminoethanol derivatives, suggesting more complex synthetic pathways compared to the target compound’s likely straightforward coupling reactions .

Imidazole-Propanoate Esters

Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride (CAS: 5619-10-3) replaces the amide group with an ester, reducing stability but improving solubility via its hydrochloride salt form (molecular weight: 205.64 g/mol). Such esters may act as prodrugs, whereas the target compound’s amide group enhances metabolic stability .

Physicochemical and Application Insights

  • Bioactivity : While benzimidazole derivatives are explored for antimicrobial and anticancer applications , the target compound’s amide group could enhance hydrogen-bonding interactions in drug-receptor binding.
  • Stability: Amides generally exhibit greater hydrolytic stability than esters (e.g., methyl propanoate derivatives), favoring the target compound in long-term storage .

Biological Activity

2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The presence of an imidazole ring and an amide functional group contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : Approximately 168.20 g/mol

The biological activity of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to influence the phosphoinositide 3-kinase/AKT/mTOR pathway, which plays a crucial role in cancer cell proliferation and survival. This interaction may lead to both antimicrobial and anti-inflammatory effects, as preliminary studies suggest.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : It has been investigated for its potential to inhibit cancer cell growth. Studies have shown that compounds with similar structures can exhibit IC₅₀ values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Effects : The imidazole moiety is known for its ability to interact with microbial enzymes, potentially leading to antimicrobial properties .

Anticancer Studies

A series of studies have evaluated the anticancer properties of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide and related compounds:

CompoundCell LineIC₅₀ (μM)Reference
2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamideHeLa (Cervical Cancer)0.126
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamideSMMC-7721 (Liver Cancer)0.071
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamideK562 (Leukemia)0.164

These findings highlight the compound's potential as a therapeutic agent in oncology, particularly against cervical and liver cancers.

Mechanistic Insights

The mechanism of action involves the inhibition of critical enzymes associated with cancer proliferation. For instance, compounds similar to 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide have demonstrated the ability to inhibit kinases involved in tumor growth, leading to decreased viability of cancer cells .

Synthesis Methods

The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole component is synthesized through cyclization reactions involving appropriate precursors.
  • Amide Formation : The final product is obtained by reacting the imidazole derivative with an amine under controlled conditions.

Q & A

Q. What are the key considerations in the multi-step synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide to ensure high yield and purity?

  • Methodological Answer : Synthesis involves sequential steps:
  • Step 1 : Chlorination of imidazole derivatives followed by coupling with amino acid precursors under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
  • Optimization : Reaction yields improve with catalysts like CuI/Cs₂CO₃ in DMF, as seen in analogous imidazole-amino acid syntheses . Monitor intermediates using TLC and adjust stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm imidazole ring protons (δ 7.5–8.0 ppm) and methylpropanoamide backbone (δ 1.2–1.5 ppm for CH₃ groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (210 nm) assess purity (>98%) and identify residual solvents .
  • Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ m/z ≈ 211.2) .

Q. How can X-ray crystallography be employed to determine the three-dimensional structure of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation (methanol/water at 4°C) .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90–100 K.
  • Refinement : Process data with SHELX or OLEX2 for structure solution and refinement. Validate hydrogen bonding (e.g., N–H···O interactions) and torsional angles .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide in novel reaction environments?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) with Gaussian or ORCA to model transition states and activation energies .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) using AMBER or GROMACS to assess conformational stability .
  • High-Throughput Screening : Integrate computational results (e.g., Fukui indices) with robotic synthesis platforms to prioritize experimental conditions .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shift variations) when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare ¹H NMR shifts with structurally similar compounds (e.g., ethyl 3-(1H-imidazol-1-yl)propanoate derivatives) to identify unexpected tautomerization .
  • Dynamic NMR : Perform variable-temperature studies (25–80°C) to detect slow-exchange processes (e.g., imidazole ring puckering) .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

Q. What methodologies are recommended for studying the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to histidine-rich sites (e.g., cytochrome P450). Focus on imidazole’s coordination with metal ions .
  • In Vitro Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) .
  • Mutagenesis : Replace key residues (e.g., His → Ala in enzymes) to validate interaction mechanisms .

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of analogs?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize Suzuki-Miyaura couplings with Pd(OAc)₂/XPhos .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates .
  • Byproduct Analysis : Characterize impurities via LC-MS and revise protecting group strategies (e.g., Boc vs. Fmoc) .

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